molecular formula C12H9ClO4 B180087 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate CAS No. 105738-24-7

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

Cat. No. B180087
M. Wt: 252.65 g/mol
InChI Key: DNVAMQZOGHDQNS-UHFFFAOYSA-N
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Description

“4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” is a chemical compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in many plants. They are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .


Synthesis Analysis

The synthesis of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . This process is carried out in N,N-dimethylacetamide/LiCl .


Molecular Structure Analysis

The molecular structure of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the chemical structure and composition of the compound.


Chemical Reactions Analysis

The chemical reactions involving “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” include its reaction with 7-amino-4-methylcoumarin with a number of organic halides . It also reacts with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” can be determined using various techniques such as IR spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy . These techniques provide information about the compound’s functional groups, electronic transitions, and nuclear magnetic resonance properties.

Scientific Research Applications

  • Synthesis of Flavonoids or Other Nature-Inspired Small Molecules

    • Summary of Application : The compound is used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This is part of a broader field of research into the synthesis of flavonoids or other nature-inspired small molecules .
    • Methods of Application : The synthesis involves an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine .
    • Results or Outcomes : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
  • Water Soluble Photoactive Cellulose Derivatives

    • Summary of Application : The compound is used in the synthesis of water-soluble photoactive cellulose derivatives . This is part of the broader field of materials science, specifically the design of smart materials .
    • Methods of Application : The synthesis involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole .
    • Results or Outcomes : The structures of the novel polysaccharide esters and the polyelectrolytes were evaluated by means of NMR and IR spectroscopy .
  • Pharmacological Screening

    • Summary of Application : The compound is used in the synthesis of a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives . These derivatives are evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
  • Antimicrobial Activity

    • Summary of Application : The compound is used in the synthesis of a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins . These derivatives are evaluated for their antimicrobial activity .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
  • Antibacterial and Antifungal Agents

    • Summary of Application : The compound is used in the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins . These derivatives are evaluated for their antimicrobial activity .
    • Methods of Application : The synthesis involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides .
    • Results or Outcomes : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them are found to be potent antimicrobial agents .
  • Antipsychotic Property

    • Summary of Application : The compound is used in the synthesis of a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives . These derivatives are evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
  • Anticoagulants, Antibacterial, and Antifungal Agents

    • Summary of Application : Coumarin derivatives, including “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate”, have been proven to function as anticoagulants, antibacterial agents, antifungal agents, biological inhibitors, chemotherapeutics and as bio-analytical reagents .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
  • Production of Antiallergic Drugs

    • Summary of Application : In the pharmaceutical industry, “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” is used as an intermediate for the production of the antiallergic drug sodium cromoglycate .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Future Directions

The future directions for the research and development of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” could involve exploring its potential applications in various fields such as medicine and materials science, given its diverse biological and pharmacological activities . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action in more detail.

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-7-4-11(14)17-10-5-8(2-3-9(7)10)16-12(15)6-13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVAMQZOGHDQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352357
Record name 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

CAS RN

105738-24-7
Record name 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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